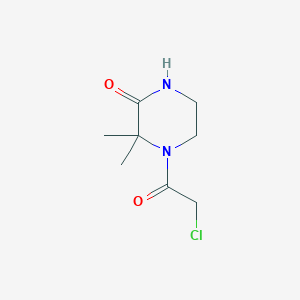
4-(2-氯乙酰)-3,3-二甲基哌嗪-2-酮
描述
4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one is a chemical compound with a piperazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the chloro-acetyl group and the piperazine ring makes it a versatile intermediate for the synthesis of more complex molecules.
科学研究应用
4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine cores.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
Target of Action
Based on the structure of the compound, it can be inferred that it might interact with proteins or enzymes that have affinity for acyl chlorides or piperazine derivatives .
Mode of Action
The mode of action of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one is likely to involve a nucleophilic attack on the acyl chloride moiety by a target protein or enzyme . This can lead to the formation of a covalent bond with the target, potentially altering its function .
Biochemical Pathways
Given the reactivity of acyl chlorides, it is plausible that this compound could interfere with a variety of biochemical processes, particularly those involving proteins or enzymes with nucleophilic groups .
Pharmacokinetics
Given the reactivity of the acyl chloride moiety, it is likely that this compound would be rapidly metabolized in the body .
Result of Action
Based on the reactivity of the compound, it is plausible that it could lead to the modification of target proteins or enzymes, potentially altering their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one. For instance, the compound is likely to react with water, producing hydrochloric acid and potentially reducing its stability . Furthermore, the pH of the environment could influence the reactivity of the compound, potentially affecting its mode of action .
生化分析
Biochemical Properties
4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition occurs through the formation of a covalent bond between the compound and the active site of the enzyme, leading to a decrease in enzyme activity . Additionally, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation . Furthermore, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can affect gene expression by binding to transcription factors and altering their activity . This, in turn, impacts cellular metabolism by regulating the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate binding . Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors that play crucial roles in its metabolism . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one is essential for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one within cells and tissues are critical factors that influence its biological activity . The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For example, it has been shown to bind to albumin, a major plasma protein, which can affect its distribution in the bloodstream . Additionally, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can accumulate in certain tissues, leading to localized effects . Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one plays a significant role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 3,3-dimethylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,3-dimethylpiperazine+chloroacetyl chloride→4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one+HCl
Industrial Production Methods
On an industrial scale, the production of 4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of solvents like dichloromethane or toluene can help in dissolving the reactants and products, facilitating the reaction.
化学反应分析
Types of Reactions
4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of oxidized piperazine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
相似化合物的比较
Similar Compounds
3,3-Dimethylpiperazine: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
Chloroacetyl Chloride: A simpler molecule used as a reagent in the synthesis of more complex compounds.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a chloroacetyl group, used in antimicrobial and anticancer research.
Uniqueness
4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one is unique due to the combination of the chloroacetyl group and the piperazine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable intermediate in various fields of research and industry.
属性
IUPAC Name |
4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-8(2)7(13)10-3-4-11(8)6(12)5-9/h3-5H2,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDIPPJPRSUWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360200 | |
| Record name | 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626223-67-4 | |
| Record name | 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione](/img/structure/B1621104.png)
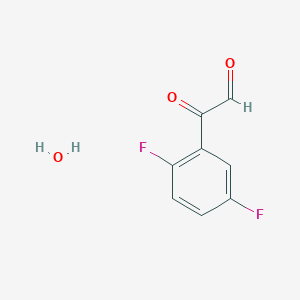
![3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1621109.png)
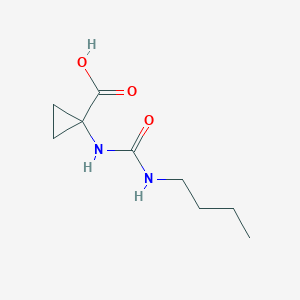
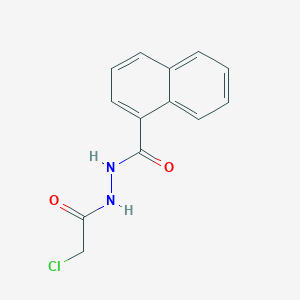
![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
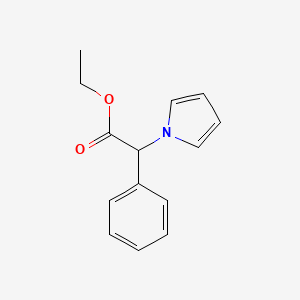
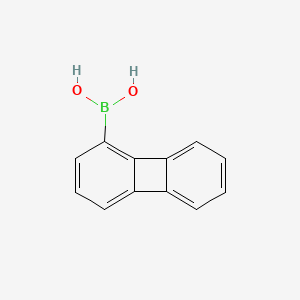

![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)
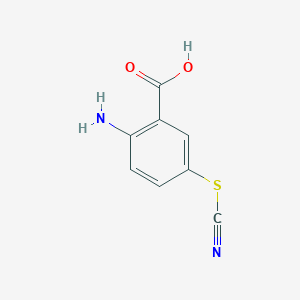
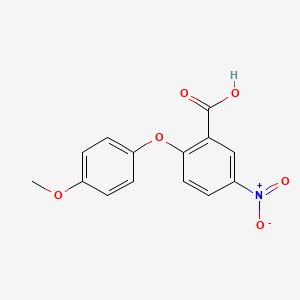
![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)

